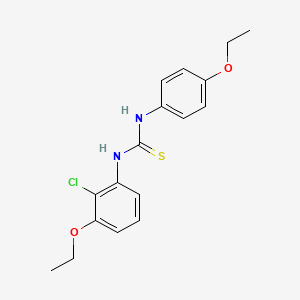
N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- is an organic compound belonging to the thiourea family Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-chloro-3-ethoxyaniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea,N-(2-chlorophenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-ethoxyphenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-chloro-3-methoxyphenyl)-N’-(4-ethoxyphenyl)-
Uniqueness
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- stands out due to the presence of both chloro and ethoxy substituents on the phenyl rings. This combination of functional groups imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
873998-64-2 |
|---|---|
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
1-(2-chloro-3-ethoxyphenyl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-21-13-10-8-12(9-11-13)19-17(23)20-14-6-5-7-15(16(14)18)22-4-2/h5-11H,3-4H2,1-2H3,(H2,19,20,23) |
Clé InChI |
WRUGUWJLBJVBIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


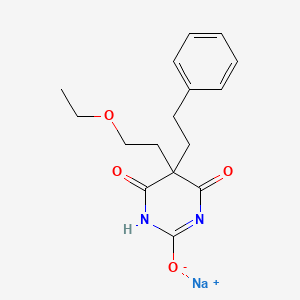
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
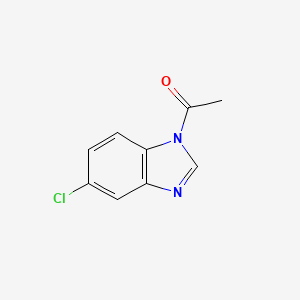
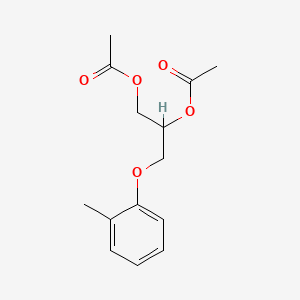





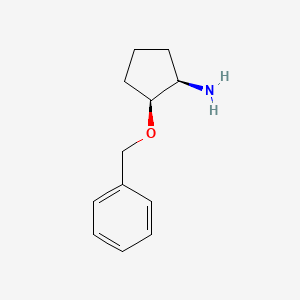
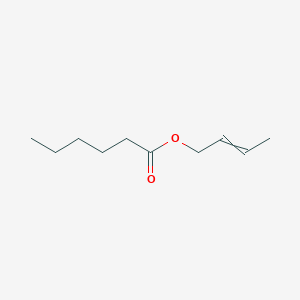
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
